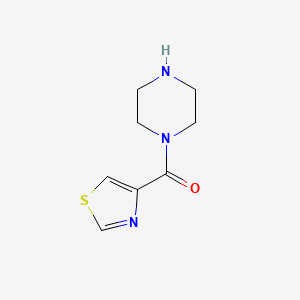

Piperazin-1-yl(1,3-thiazol-4-yl)methanone

Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are a cornerstone of medicinal chemistry. researchgate.netnih.gov These structures are integral to a vast number of biologically active molecules, including many vitamins, hormones, and antibiotics. evitachem.com In fact, it is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic ring system. evitachem.comnih.gov The prevalence of these scaffolds in drug development stems from their ability to provide a rigid framework for the spatial orientation of functional groups, which is crucial for specific interactions with biological targets like enzymes and receptors. researchgate.net

The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen introduces unique physicochemical properties, including polarity, hydrogen bonding capacity, and lipophilicity. nih.govbldpharm.com Medicinal chemists can manipulate these properties by modifying the heterocyclic core, allowing for the fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov This versatility makes heterocyclic scaffolds invaluable tools in the quest to design novel therapeutic agents with improved efficacy, selectivity, and safety profiles. researchgate.net Furthermore, the structural diversity of heterocyclic compounds provides a rich chemical space for the discovery of new drugs to combat challenges like antimicrobial and anticancer resistance. researchgate.netnih.gov

The thiazole (B1198619) ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is a particularly significant scaffold in medicinal chemistry. eurekaselect.comresearchgate.net Its unique electronic properties and ability to participate in various chemical reactions make it a versatile building block for drug design. eurekaselect.com The thiazole nucleus is a key component in a number of clinically important drugs, demonstrating a wide spectrum of biological activities. nih.gov

Thiazole derivatives have been successfully developed as agents for various conditions. For instance, Dasatinib, an anticancer drug, and Ritonavir, an antiretroviral medication used in the treatment of HIV, both feature a thiazole ring in their structure. researchgate.netnih.gov The ring system is also found in antibiotics like Sulfathiazole and antifungals such as Abafungin. nih.gov The ability of the thiazole moiety to serve as a bioisostere for other functional groups and to engage in key binding interactions with biological targets has cemented its role as a privileged structure in drug discovery. researchgate.netresearchgate.net Researchers continue to explore thiazole-based compounds for a range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antidiabetic agents. mdpi.com

Piperazine (B1678402) is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4). This simple scaffold is a key structural component in a multitude of bioactive compounds and approved drugs. researchgate.netnih.gov The piperazine moiety is often considered a "privileged scaffold" because of its frequent appearance in drugs across various therapeutic areas. nih.govnih.gov Its utility in drug design is attributed to several key characteristics.

The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the introduction of diverse substituents to modulate pharmacological activity and physicochemical properties. nih.gov The basicity of the nitrogen atoms can improve the aqueous solubility and pharmacokinetic profile of a drug candidate. nih.govnih.gov Furthermore, the piperazine ring can act as a rigid linker between different pharmacophores, holding them in a specific orientation for optimal interaction with a biological target. mdpi.com This structural feature has been exploited in the development of drugs with a wide range of activities, including anticancer, antiviral, antimicrobial, and antimalarial properties. researchgate.net

Overview of Piperazin-1-yl(1,3-thiazol-4-yl)methanone as a Privileged Structure

The chemical entity this compound represents a molecular architecture that combines two individually significant heterocyclic scaffolds: piperazine and thiazole. The linkage of these two "privileged" systems through a methanone (B1245722) (carbonyl) bridge creates a larger scaffold with considerable potential in medicinal chemistry. researchgate.netnih.gov While this specific parent compound is primarily a building block for more complex derivatives, the underlying thiazole-piperazine framework is a recurring motif in the design of novel bioactive agents.

The concept of a privileged structure is defined by its ability to provide ligands for multiple, distinct biological targets. The thiazole-piperazine combination fits this description well. The thiazole ring can be substituted to target a variety of receptors and enzymes, while the distal nitrogen of the piperazine ring provides a convenient point for further modification to fine-tune activity, selectivity, and pharmacokinetic properties. nih.govnih.gov

Research into derivatives built upon the this compound core has yielded compounds with significant biological activities. For example, the synthesis of novel piperazine-based bis(thiazole) hybrids has led to the discovery of potent anti-cancer agents that can induce apoptosis in cancer cells. nih.gov The strategic combination of these two heterocycles allows for the creation of molecules with complex three-dimensional shapes capable of specific interactions within biological systems. The versatility and demonstrated bioactivity of its derivatives underscore the importance of the this compound scaffold in the ongoing search for new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3OS |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

piperazin-1-yl(1,3-thiazol-4-yl)methanone |

InChI |

InChI=1S/C8H11N3OS/c12-8(7-5-13-6-10-7)11-3-1-9-2-4-11/h5-6,9H,1-4H2 |

InChI Key |

YHMPFVRUOSPJSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CSC=N2 |

Origin of Product |

United States |

Biological Activity Profiles and Mechanistic Investigations

Anti-infective Applications

Derivatives built upon the thiazole-piperazine framework have demonstrated considerable efficacy against a range of infectious agents, including protozoan parasites, bacteria, and mycobacteria.

Antiplasmodial and Antimalarial Activity

The global fight against malaria has necessitated the search for novel chemical entities, particularly those effective against drug-resistant strains of Plasmodium falciparum. Thiazole-piperazine derivatives have emerged as a promising class of antiplasmodial agents. nih.gov

A library of diverse piperazine-tethered thiazole (B1198619) compounds was synthesized and screened for antiplasmodial activity. mdpi.comnih.gov This screening identified compounds with significant antimalarial potential, especially against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.comnih.govresearchgate.net One notable hit compound, 2291-61 , demonstrated an antiplasmodial EC₅₀ of 102 nM against this resistant strain, with a selectivity index greater than 140. mdpi.comnih.govresearchgate.net

Further studies on other related structures, such as fluorinated piperazine-hydroxyethylamine analogues, have also yielded potent candidates. For instance, compound 14g from one such study exhibited an IC₅₀ value of 0.09 µM against the drug-sensitive P. falciparum 3D7 strain and 0.10 µM against the chloroquine-resistant Dd2 strain. malariaworld.org Additionally, research into 2-amino-4-(2-pyridyl) thiazole derivatives has shown that substituting the phenyl ring with hydrophobic, electron-withdrawing groups enhances antiplasmodial activity. nih.gov

| Compound | Derivative Class | Target Strain | Activity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| 2291-61 | Piperazine-tethered thiazole | P. falciparum (Dd2, Chloroquine-resistant) | 102 nM (EC₅₀) | mdpi.comnih.gov |

| 14g | Fluorinated piperazine-hydroxyethylamine | P. falciparum (3D7, Chloroquine-sensitive) | 0.09 µM (IC₅₀) | malariaworld.org |

| 14g | Fluorinated piperazine-hydroxyethylamine | P. falciparum (Dd2, Chloroquine-resistant) | 0.10 µM (IC₅₀) | malariaworld.org |

| 13g | Fluorinated piperazine-hydroxyethylamine | P. falciparum (Dd2, Chloroquine-resistant) | 0.11 µM (IC₅₀) | malariaworld.org |

Antibacterial and Antimicrobial Efficacy

The thiazole-piperazine scaffold is a key component in the development of new antibacterial agents. sapub.org A study involving 33 synthesized piperazine (B1678402) thiazole derivatives revealed notable antimicrobial activity. researchgate.net For example, compound 26 was particularly effective against Listeria monocytogenes, showing a Minimum Inhibitory Concentration (MIC) of 32 μM, which is comparable to the standard antibiotic chloramphenicol. researchgate.net Other compounds in the same study demonstrated activity against Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus cereus. researchgate.net

A novel derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) , showed potent activity against several Staphylococcus strains. nih.gov PNT exhibited MIC values of 2.5 ± 0.0 µg/mL against S. aureus and 2.5 ± 2.2 µg/mL against S. epidermidis. nih.gov Its mechanism is believed to target the bacterial inner cell, differing from agents that disrupt the cell membrane. nih.gov Furthermore, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) have shown significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli. mdpi.com

| Compound | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| PNT | S. aureus (NRBC 12732) | 2.5 ± 0.0 µg/mL | nih.gov |

| PNT | S. epidermidis (NBRC 100911) | 2.5 ± 2.2 µg/mL | nih.gov |

| Compound 26 | L. monocytogenes | 32 µM | researchgate.net |

| Compounds 23-27 | S. aureus ATCC 25923 | 256 µM | researchgate.net |

| Compounds 27-33 | K. pneumoniae UC57 | 256 µM | researchgate.net |

Antituberculosis Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis has intensified the need for new drugs. Thiazole-piperazine derivatives have been extensively investigated for this purpose. tandfonline.comnih.govdpkmr.edu.in

A series of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives demonstrated significant antitubercular activity against the H37Rv strain of M. tuberculosis. tandfonline.comdpkmr.edu.in Compound 6c , which features a bromo substituent, was the most potent, with an MIC of 1.6 µg/mL, a value comparable to the frontline antituberculosis drugs isoniazid (B1672263) and ethambutol. tandfonline.comdpkmr.edu.in

In another study, N-substituted piperazine-linked imidazo[2,1-b]thiazoles were synthesized and evaluated. nih.gov This work identified highly potent compounds, with 7k emerging as the lead, exhibiting an MIC of 0.78 μg/mL against M. tuberculosis H37Rv. nih.gov Molecular docking studies for these potent compounds suggested that they interact strongly with the DprE1 enzyme, a critical component of the mycobacterial cell wall synthesis pathway. nih.gov Additionally, azole piperazine derivatives designed to mimic dicyclotyrosine, a natural substrate of the essential mycobacterial enzyme CYP121A1, have shown modest but promising inhibitory activity, with MIC values as low as 12.5 μg/mL. nih.govresearchgate.net

| Compound | Derivative Class | Activity (MIC) vs. M. tuberculosis H37Rv | Source |

|---|---|---|---|

| 7k | N-substituted piperazine-linked imidazothiazole | 0.78 µg/mL | nih.gov |

| 6c (bromo substituent) | Piperazinyl-pyrazolyl-2-hydrazinyl thiazole | 1.6 µg/mL | tandfonline.comdpkmr.edu.in |

| 7g / 7h | N-substituted piperazine-linked imidazothiazole | 1.56 µg/mL | nih.gov |

| 17d | Azole piperazine derivative | 12.5 µg/mL | nih.govresearchgate.net |

Anticancer and Cytotoxic Potential

The structural versatility of the thiazole-piperazine scaffold has made it a fertile ground for the discovery of novel anticancer agents. capes.gov.br These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms. nih.gov

Inhibition of Cancer Cell Proliferation

Numerous studies have reported the potent cytotoxic effects of thiazole-piperazine derivatives against a range of human cancer cell lines. A series of novel piperazine-based bis(thiazoles) demonstrated promising cytotoxicity against hepatoblastoma (HepG2), human colorectal carcinoma (HCT 116), and breast cancer (MCF-7) cells. nih.govrsc.org In one study, compound 9i showed remarkable potency against the HCT 116 cell line with an IC₅₀ value of 1.2 nM, which was comparable to the standard drug Erlotinib (IC₅₀ = 1.3 nM). nih.govrsc.org Another investigation on a similar compound, also designated 9i , reported an IC₅₀ of 8.51 µM against HCT116 cells. rsc.org

Screening of a large compound library led to the identification of a piperazine derivative that effectively inhibits cancer cell proliferation with a GI₅₀ (50% growth inhibition) ranging from 0.06 to 0.16 μM across multiple cancer cell lines. nih.gov Furthermore, piperazine-linked quinolinequinones have been investigated, with compound QQ1 showing potent inhibition of ACHN renal cancer cells with an IC₅₀ value of 1.55 μM. nih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|

| 9i | HCT 116 (Colorectal Carcinoma) | 1.2 nM (IC₅₀) | nih.govrsc.org |

| Unnamed Derivative | Multiple Cancer Cell Lines | 0.06-0.16 µM (GI₅₀) | nih.gov |

| QQ1 | ACHN (Renal Cancer) | 1.55 µM (IC₅₀) | nih.gov |

| 9i | HCT 116 (Colorectal Carcinoma) | 8.51 µM (IC₅₀) | rsc.org |

| 9a | HCT 116 (Colorectal Carcinoma) | 9.98 µM (IC₅₀) | rsc.org |

| 9i | MCF-7 (Breast Cancer) | 13.01 µM (IC₅₀) | rsc.org |

Mechanisms of Action in Anticancer Activity

Understanding the molecular mechanisms underlying the anticancer effects of thiazole-piperazine derivatives is key to their development as therapeutic agents. Research has revealed that these compounds can trigger cancer cell death through multiple pathways.

The highly potent compound 9i was found to induce cell death by dramatically increasing both apoptosis (a 4.16-fold increase) and necrosis in HCT-116 cells. nih.govrsc.org Mechanistic studies showed that it upregulates the expression of apoptosis-related genes such as p53 and caspases-3, -8, and -9, while downregulating the anti-apoptotic gene Bcl-2. nih.govrsc.org This compound also caused cell cycle arrest. rsc.org

Another novel piperazine derivative was found to induce caspase-dependent apoptosis by concurrently inhibiting several critical cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov In contrast, the anticancer effect of compound QQ1 on ACHN renal cancer cells was attributed to the inhibition of cell proliferation via cell cycle arrest and the induction of oxidative stress, rather than through the induction of apoptosis. nih.gov The ability of thiazole derivatives to induce apoptosis is often linked to the mitochondrial pathway, as confirmed by mitochondrial membrane potential assays and the activation of caspase-3. nih.gov These varied mechanisms highlight the diverse ways in which the thiazole-piperazine scaffold can be modified to target different vulnerabilities in cancer cells. nih.gov

Immunomodulatory and Anti-inflammatory Properties

The piperazine-thiazole scaffold has been explored for its potential to modulate the immune system and exert anti-inflammatory effects.

A study on novel thiazole-piperazine derivatives investigated their antinociceptive activity and the underlying mechanisms. mdpi.comnih.govnih.gov Several compounds in this series demonstrated significant centrally and peripherally mediated antinociceptive activities in tail-clip, hot-plate, and acetic acid-induced writhing tests. mdpi.comnih.govnih.gov The antinociceptive effects of the active compounds were abolished by pre-treatment with naloxone, a non-selective opioid receptor antagonist, indicating the involvement of the opioidergic system. mdpi.comnih.gov This suggests an immunomodulatory role through interaction with opioid receptors. The peripheral anti-inflammatory activity observed in the writhing test may be related to a reduction in the release of inflammatory mediators. nih.gov

Furthermore, other research has highlighted the anti-inflammatory potential of thiazole derivatives. wisdomlib.org Specifically, thiazole-based hydrazide derivatives have been evaluated for their in vitro anti-inflammatory activity by measuring the inhibition of protein denaturation, with some compounds showing notable efficacy. acs.org

Enzyme Inhibition Studies

The piperazin-1-yl(1,3-thiazol-4-yl)methanone core and its analogues have been identified as inhibitors of several key enzymes.

A series of novel imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were synthesized and evaluated for their inhibitory potency against four human carbonic anhydrase (CA) isoforms. nih.govnih.gov The results showed that most of these compounds were selective inhibitors of the cytosolic isoform hCA II, with inhibition constants (Ki) in the micromolar range. nih.govnih.gov Notably, these compounds were inactive against hCA I, IX, and XII, highlighting their selectivity for hCA II. nih.gov This selective inhibition suggests potential for developing therapeutic agents targeting pathologies where hCA II plays a significant role.

Interactive Data Table: Carbonic Anhydrase II Inhibition by Imidazo[2,1-b]thiazole-sulfonyl piperazine Conjugates

| Compound Series | Target Enzyme | Activity Range (Ki) | Selectivity | Reference |

| 9aa-ee | hCA II | 57.7-98.2 µM | Selective over hCA I, IX, XII | nih.govnih.gov |

The serine hydrolase monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for various central nervous system disorders, pain, and inflammation. nih.govresearchgate.net A potent, selective, and reversible MAGL inhibitor, JNJ-42226314 , which incorporates a thiazole-2-carbonyl)piperazin-1-yl moiety, has been extensively characterized. nih.govresearchgate.net

JNJ-42226314, chemically identified as [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, inhibits MAGL in a competitive manner. nih.gov This compound has demonstrated efficacy in animal models of both inflammatory and neuropathic pain. nih.gov The inhibition of MAGL by this compound leads to an elevation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which in turn modulates cannabinoid receptors, contributing to its therapeutic effects. nih.gov

Interactive Data Table: MAGL Inhibition by a Thiazole-Piperazine Containing Compound

| Compound | Target Enzyme | Mechanism | Key Therapeutic Indication | Reference |

| JNJ-42226314 | Monoacylglycerol Lipase (MAGL) | Reversible, competitive inhibitor | Neuropathic and inflammatory pain | nih.govresearchgate.net |

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2, MMP-9)

The inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix, has been a significant area of investigation for thiazole and piperazine derivatives. mdpi.com Overexpression of MMPs is linked to the invasion and metastasis of tumors, prompting research into MMP inhibitors as potential anticancer agents. nih.gov

Derivatives incorporating the thiazole ring have demonstrated notable inhibitory effects against several MMPs. For instance, certain thiazole derivatives have been synthesized and evaluated for their ability to inhibit gelatinases like MMP-2 and MMP-9, as well as collagenases. nih.gov In one study, a specific ethyl-thiazole carboxylate derivative showed inhibitory activity against MMP-1, MMP-8, and MMP-9. nih.gov Other research has focused on novel thiazole derivatives for their potential to inhibit MMP-8 and MMP-2. researchgate.net

Similarly, the piperazine moiety has been a key component in the design of potent MMP inhibitors. A generation of cyclic MMP inhibitors derived from dl-piperazinecarboxylic acid incorporated a sulfonamide group at the 1N-position of the piperazine ring, which was designed to fill the S1' pocket of the enzyme. nih.gov This design led to a compound with high affinity for MMP-1, MMP-3, MMP-9, and MMP-13. nih.gov The development of selective MMP-9 inhibitors has also been a focus, with one study identifying a potent inhibitor featuring a 6H-1,3,4-thiadiazine scaffold, a related heterocyclic structure. elsevierpure.com Furthermore, 4-thiazolidinone (B1220212) derivatives, which are structurally related to the thiazole core, have been identified as effective MMP-9 inhibitors. mdpi.com

The mechanism of these inhibitors often involves chelation with the catalytic zinc ion in the active site of the MMPs. nih.gov Some inhibitors, however, operate through allosteric mechanisms, binding to a pocket near the zymogen cleavage site, which prevents the activation of the proenzyme form of the MMP, as demonstrated with a selective bi-thiazole inhibitor of proMMP-9. nih.gov

| Compound Class | Target MMPs | Key Findings | Reference |

|---|---|---|---|

| Thiazole Derivatives | MMP-1, MMP-8, MMP-9 | A specific derivative showed multiple MMP inhibitory activity. nih.gov | nih.gov |

| Piperazine-based Inhibitors | MMP-1, MMP-3, MMP-9, MMP-13 | A compound with a sulfonamide group on the piperazine ring demonstrated high affinity for several MMPs. nih.gov | nih.gov |

| Thiazole Derivatives | MMP-2, MMP-8 | Novel synthesized derivatives were evaluated for inhibition of MMP-2 and MMP-8. researchgate.net | researchgate.net |

| Bi-thiazole Inhibitor (JNJ0966) | MMP-9 (proenzyme) | Acts as an allosteric inhibitor, preventing zymogen activation without affecting the catalytic activity of the active enzyme. nih.gov | nih.gov |

| 4-Thiazolidinone Derivatives | MMP-9 | A derivative with a 4-carboxyphenyl substituent was a potent MMP-9 inhibitor with an IC50 of 40 nM. mdpi.com | mdpi.com |

Receptor Modulation Studies

The thiazole-piperazine scaffold is a key pharmacophore for modulating the activity of various receptors, playing a significant role in the central nervous system and other biological systems.

Dopamine (B1211576) D2/D2 Receptor Agonist Activity

Thiazole and piperazine derivatives have been extensively studied as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are major targets for treating neuropsychiatric and motor disorders. nih.gov Hybrid molecules combining a tetrahydrobenzo[d]thiazole moiety with an aryl piperazine group have yielded potent and selective D2/D3 receptor agonists. nih.govdntb.gov.ua The tetrahydrobenzo[d]thiazole portion is believed to interact with the primary binding pocket of the dopamine receptor, while the aryl piperazine moiety engages an accessory binding site. nih.gov

Structure-activity relationship (SAR) studies have led to the development of compounds with high affinity and selectivity. For instance, compound D-301, which connects the tetrahydrobenzo[d]thiazole core to a piperazine isoquinoline (B145761) moiety, showed high potency and selectivity for D3 receptors. nih.govacs.org Another compound, D-264, featuring a piperazine biphenyl (B1667301) moiety, also displayed a preference for D3 receptors and demonstrated neuroprotective effects. nih.govnih.gov Functional assays confirmed that these compounds act as agonists, stimulating GTPγS binding in cells expressing D2 or D3 receptors. acs.org The (-)-isomeric form in the 2-aminothiazole (B372263) series of these hybrid compounds consistently showed higher affinity for D2/D3 receptors. nih.gov

| Compound | Target Receptor(s) | Activity | Key Finding | Reference |

|---|---|---|---|---|

| D-301 | D3 > D2 | Full Agonist | Exhibited high potency and very high selectivity for D3 receptors. nih.gov EC50 at D3 was 0.52 nM with 223-fold selectivity over D2. acs.org | nih.govacs.org |

| D-264 | D3 > D2 | Full Agonist | Displayed preferential D3 potency and efficacious in vivo activity, including neuroprotection. nih.govnih.gov | nih.govnih.gov |

| (-)-21a | D2 / D3 | Full Agonist | A tetrahydrobenzo[d]thiazole-2,6-diamine derivative with very high affinity (Ki, D3 = 1.15 nM) and full agonist activity at both D2 and D3 receptors. nih.gov | nih.gov |

| 4-(1,3-Thiazol-4-yl)benzamide N-piperazine analogs | D3 > D2 | Ligand | Exhibited a high range of D3 vs. D2 receptor binding selectivity (73–1390-fold). mdpi.com | mdpi.com |

Galectin-1 Inhibition

Galectins are a family of proteins that bind to galactosides and are involved in various physiological processes, including cell adhesion, migration, and immune responses. nih.gov Their expression is often altered in cancer, making them an attractive therapeutic target. nih.gov However, research directly linking this compound or its close derivatives to the inhibition of Galectin-1 is not extensively documented in the current literature. While specific inhibitors for Galectin-1 have been developed, such as certain lactoside compounds, a direct connection to the thiazole-piperazine chemical class is not established. nih.gov Studies have shown that it is possible to develop inhibitors that are specific for Galectin-1 over other galectins like Galectin-3. nih.gov

Other Relevant Receptor Interactions

Beyond dopamine receptors, thiazole-piperazine derivatives have been found to interact with other receptor systems. Some analgesic effects of these compounds have been linked to the modulation of the opioidergic system. nih.gov In studies on antinociceptive activity, the effects of certain thiazole-piperazine compounds were reversed by naloxone, a non-selective opioid receptor antagonist, indicating the involvement of opioid receptors. nih.gov Molecular docking studies have further supported interactions with µ- and δ-opioid receptors. nih.gov

Additionally, the 5-HT1A serotonin (B10506) receptor has been identified as a common off-target binding site for some classes of N-phenylpiperazine ligands. mdpi.com For example, a thiazole analog of a D3 ligand (compound 7a) was found to have an increased affinity for the 5-HT1A receptor. mdpi.com Other potential receptor interactions for this class of compounds include α2 adrenergic and 5-HT2A serotonergic receptors. nih.gov A structurally distinct benzhydryl piperazine analog has also been identified as a cannabinoid CB1 receptor inverse agonist. nih.gov

Other Pharmacological Activities (e.g., Anticonvulsant Activity)

The thiazole nucleus is a component of many compounds exhibiting a wide range of central nervous system (CNS) effects, including significant anticonvulsant activity. nih.govbiointerfaceresearch.com Various derivatives containing the thiazole ring have been synthesized and evaluated for their potential to manage seizures. biointerfaceresearch.comresearchgate.net

Studies have shown that thiazole-bearing compounds, particularly those also incorporating a 4-thiazolidinone ring, possess broad-spectrum anticonvulsant properties in both in-vivo and in-vitro models. biointerfaceresearch.commdpi.com The anticonvulsant activity is sometimes attributed to the thiazole moiety acting as a constrained pharmacophore at the receptor site. biointerfaceresearch.com In vivo testing using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods has been employed to determine the antiepileptic potency of these compounds. biointerfaceresearch.com For example, one study identified a 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one derivative as the most active in its series. biointerfaceresearch.com Research on related heterocyclic systems, such as 1,3,4-thiadiazole derivatives with a piperazine linker, has also yielded compounds with notable anticonvulsant effects in the MES test. nih.govfrontiersin.org

| Compound Class | Screening Method | Key Findings | Reference |

|---|---|---|---|

| Thiazolidine-4-one substituted thiazoles | MES and scPTZ | One derivative (PTT6) was identified as the most active in the series, suggesting it could be a lead molecule. biointerfaceresearch.com | biointerfaceresearch.com |

| Thiazole-bearing 4-thiazolidinones | MES and PTZ | Hit-compounds showed pronounced anticonvulsant properties, with activity not inferior to carbamazepine (B1668303) in the MES model. mdpi.com | mdpi.com |

| 1,3,4-Thiadiazole-piperazine derivatives | MES | A derivative with a pyrazine-2-carboxamide group showed 74.88% inhibition. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Thiopyrano[2,3-d]thiazole derivatives | scPTZ | Identified three hit compounds with pronounced anticonvulsant effects; one was equivalent to the reference drug sodium valproate. researchgate.net | researchgate.net |

Elucidation of Biological Pathways Influenced by Thiazole and Piperazine Derivatives

The diverse pharmacological activities of thiazole and piperazine derivatives stem from their ability to modulate multiple biological pathways. The thiazole ring itself is a versatile scaffold that can enhance binding to biological targets through interactions like hydrogen bonds and pi-stacking. evitachem.com These molecules can activate or inhibit key enzymes and stimulate or block receptors, thereby influencing entire biochemical cascades. nih.gov

One of the key pathways influenced is related to dopamine signaling, where these compounds act as agonists at D2/D3 receptors, which are G-protein coupled receptors (GPCRs) involved in motor control, motivation, and cognition. nih.govacs.org The interaction with these receptors suggests a bitopic binding mode for some derivatives, where different parts of the molecule engage distinct pockets on the receptor, leading to high affinity and selectivity. mdpi.com

In the context of cancer and inflammation, these derivatives impact pathways involving MMPs. mdpi.com By inhibiting MMP-2 and MMP-9, they can interfere with the degradation of the extracellular matrix, a critical process in tumor cell invasion, metastasis, and angiogenesis. nih.govmdpi.com The regulation of MMPs is also tied to inflammatory processes, and some derivatives have been shown to affect pathways involving nuclear factor κB (NF-κB), a key mediator of inflammation. mdpi.com

Furthermore, evidence points to the involvement of the opioidergic system, where certain thiazole-piperazine compounds mediate their antinociceptive effects. nih.gov Their interaction with µ- and δ-opioid receptors suggests an influence on pain modulation pathways. The anticonvulsant activity of these derivatives may be linked to the modulation of GABAergic inhibitory processes or the blockade of excitatory pathways involving sodium channels. mdpi.com The wide array of biological activities highlights the ability of the thiazole-piperazine core to interact with a multitude of pathways, making it a privileged structure in medicinal chemistry. researchgate.netglobalresearchonline.net

Structure Activity Relationship Sar Studies

Impact of Substituents on Thiazole (B1198619) Ring for Biological Activity

The thiazole ring is a key pharmacophore in numerous biologically active compounds, and its substitution pattern is a critical determinant of activity in the context of piperazinyl-thiazolyl methanones. nih.govnih.gov

The position and electronic properties (electron-donating or electron-withdrawing) of substituents on the thiazole ring significantly affect the biological potency. For instance, in a series of thiazolyl-N-phenyl piperazines, the nature of the substituent on the thiazole ring was found to influence anti-inflammatory activity. nih.gov Generally, electron-withdrawing groups on the aromatic ring attached to the thiazole can enhance activity. In a series of thiazolylhydrazine-piperazine derivatives, the presence of a nitro group (-NO2) on the phenyl ring at the 4-position of the thiazole led to potent MAO-A inhibition. mdpi.com Conversely, an electron-donating methoxy (B1213986) group (-OCH3) at the same position also resulted in significant activity, indicating that the relationship is not always linear and depends on the specific biological target. mdpi.com

The introduction of various aromatic and heteroaromatic systems at the 2-position of the thiazole ring has been a common strategy to explore and optimize biological activity. Studies on 2-(4-arylpiperazin-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide (B32628) derivatives have shown that the nature of the substituent on the terminal phenyl ring influences antifungal activity. nih.gov For example, compounds with a fluorine or chlorine atom on the phenyl ring attached to the thiazole were equipotent to the reference drug ketoconazole (B1673606) against certain fungal strains. nih.gov This highlights that lipophilic and electronically distinct aromatic substituents can modulate the pharmacokinetic and pharmacodynamic properties of the entire molecule. jneonatalsurg.com

Table 1: Impact of Thiazole Ring Substituents on Biological Activity This table is interactive. You can sort and filter the data.

| Parent Scaffold | Substituent (R) | Position of R | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Thiazolyl-piperazine | Phenyl | 2 | Anti-inflammatory | nih.gov |

| Thiazolyl-piperazine | 4-Nitrophenyl | 2 | Potent MAO-A inhibition | mdpi.com |

| Thiazolyl-piperazine | 4-Methoxyphenyl | 2 | Significant MAO-A inhibition | mdpi.com |

| Thiazolyl-piperazine | 4-Fluorophenyl | 2 | Antifungal (potent) | nih.gov |

| Thiazolyl-piperazine | 4-Chlorophenyl | 2 | Antifungal (potent) | nih.gov |

| Benzothiazolyl-piperazine | Various aryl | 2 | PPARδ agonism | nih.gov |

| Thiazolyl-piperazine | Bromophenyl | 2 | Antimicrobial (high potency) | jneonatalsurg.com |

Influence of Piperazine (B1678402) Ring Modifications on Activity

The piperazine ring serves as a versatile scaffold in medicinal chemistry, and its modification, particularly at the N-4 position, is a key strategy for fine-tuning pharmacological activity. researchgate.netresearchgate.net

Table 2: Influence of Piperazine Ring N-Substituents on Activity This table is interactive. You can sort and filter the data.

| Core Structure | N-Substituent (R') | Resulting Biological Profile | Reference |

|---|---|---|---|

| Arylpiperazine | 2,3-Dichlorophenyl | D2/D3 receptor affinity | nih.gov |

| Phenylpiperazine | Phenyl | Anti-inflammatory activity | nih.gov |

| Arylpiperazine | Benzyl with trimethoxy | Potent Type I IFN inducer | nih.gov |

| Piperazine | 4-Methyl | MAO-A inhibition | mdpi.com |

| Piperazine | 4-Aryl | Antifungal activity | nih.gov |

| Piperazine | 4-Phenyl | Antinociceptive activity | nih.gov |

Significance of the Methanone (B1245722) Linker in SAR

The methanone (carbonyl) group serves as a rigid and crucial linker between the piperazine and thiazole moieties. Its primary role is to hold the two heterocyclic rings in a specific spatial orientation, which is often essential for productive binding to a biological target. The carbonyl group can participate in hydrogen bonding with receptor residues, further anchoring the ligand in the binding pocket.

Studies on related structures have shown that the presence and nature of the linker are critical. In one study on arylpiperazine derivatives, a carbonyl linker was found to be important for the activity of inducing type I interferon. nih.gov The rigidity of the methanone linker restricts the conformational flexibility of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.

Optimization Strategies for Potency and Selectivity

Investigations into derivatives of the piperazin-1-yl(1,3-thiazol-4-yl)methanone scaffold have revealed that substitutions on the piperazine ring and the phenyl group attached via a hydrazine (B178648) linker are critical for modulating biological activity. One prominent area of research has been the development of selective inhibitors for monoamine oxidase A (MAO-A).

In a series of thiazolylhydrazine-piperazine derivatives, it was discovered that the nature of the substituent on the phenyl ring significantly influences inhibitory potency against MAO-A. mdpi.com Specifically, the introduction of electron-withdrawing groups at the para-position of the phenyl ring was found to be a successful strategy for enhancing activity. This is exemplified by the increased potency observed with cyano and nitro groups in this position. mdpi.com

The optimization strategy focused on creating a diverse library of compounds with various substituents on the phenyl ring to probe the electronic and steric requirements of the enzyme's active site. The resulting data indicated a clear trend where electron-withdrawing substituents led to more potent MAO-A inhibition.

The following table summarizes the MAO-A inhibitory activity of selected derivatives, highlighting the impact of different substituents on potency.

| Compound ID | Phenyl Ring Substituent (Para-position) | IC₅₀ (µM) for MAO-A |

| 3c | Chloro | 0.188 ± 0.008 |

| 3d | Cyano | 0.117 ± 0.004 |

| 3e | Nitro | 0.057 ± 0.002 |

IC₅₀ values represent the concentration required for 50% inhibition of the enzyme's activity.

Development of Lead Compounds Based on SAR Insights

The insights gained from SAR studies have directly led to the development of potent and selective lead compounds. By identifying the chemical features that enhance biological activity, researchers have been able to design and synthesize molecules with significantly improved inhibitory profiles.

From the series of thiazolylhydrazine-piperazine derivatives, compound 3e , which features a nitro group at the para-position of the phenyl ring, emerged as the most potent MAO-A inhibitor. mdpi.com Its IC₅₀ value of 0.057 ± 0.002 µM demonstrated a substantial increase in potency compared to other derivatives in the series. mdpi.com Furthermore, compound 3e exhibited greater potency than the reference inhibitors moclobemide (B1677376) (IC₅₀ = 6.061 ± 0.262 µM) and clorgiline (B1669238) (IC₅₀ = 0.062 ± 0.002 µM). mdpi.comresearchgate.net

The development of compound 3e as a lead compound was a direct result of the systematic SAR exploration. The initial hypothesis that electron-withdrawing groups would positively contribute to MAO-A inhibition was confirmed by the superior performance of the nitro-substituted analog. mdpi.com Further kinetic studies revealed that compound 3e acts as a competitive and reversible inhibitor of MAO-A. researchgate.net

The table below presents the lead compounds developed from this series and their corresponding MAO-A inhibitory activities.

| Compound ID | Structure Description | IC₅₀ (µM) for MAO-A | Inhibition Type |

| 3e | Derivative with a p-nitrophenyl group attached to the thiazolylhydrazine-piperazine core. | 0.057 ± 0.002 | Competitive, Reversible |

| 3d | Derivative with a p-cyanophenyl group attached to the thiazolylhydrazine-piperazine core. | 0.117 ± 0.004 | Not specified |

These findings underscore the value of SAR studies in the iterative process of drug discovery, enabling the rational design of lead compounds with optimized potency and a well-defined mechanism of action. The this compound scaffold has thus proven to be a versatile starting point for generating novel enzyme inhibitors. google.comgoogle.com

Computational and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been specifically developed for a series of compounds based on the Piperazin-1-yl(1,3-thiazol-4-yl)methanone scaffold.

Density Functional Theory (DFT) Studies for Electronic Structure and Quantum Chemical Parameters

There are no available DFT studies that have calculated the electronic structure or quantum chemical parameters specifically for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

No molecular dynamics simulations for this compound have been reported in the literature to analyze its conformational behavior or binding kinetics with any biological target.

In Silico Pharmacokinetic Descriptors

While general in silico ADME properties can be predicted using various software tools, specific published research detailing these descriptors for this compound is not available.

Prediction of Drug-like Properties

A key initial step in evaluating a potential therapeutic agent is the assessment of its "drug-likeness." This concept refers to a qualitative estimation of the chance for a molecule to become an oral drug with respect to bioavailability. A widely used guideline for this assessment is Lipinski's Rule of Five, which was formulated based on the observation that most orally administered drugs are relatively small and lipophilic molecules. taylorandfrancis.com The rule states that poor absorption or permeation is more likely when a compound violates two or more of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5. taylorandfrancis.comyoutube.comresearchgate.net

Computational tools can readily calculate these properties for any given structure. For this compound, the predicted physicochemical properties suggest a favorable drug-like profile.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Violation |

|---|---|---|---|

| Molecular Weight | 197.26 g/mol | ≤ 500 g/mol | No |

| Hydrogen Bond Donors | 1 | ≤ 5 | No |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | No |

| logP (Octanol-Water Partition Coefficient) | -0.3 | ≤ 5 | No |

As indicated in the table, this compound does not violate any of Lipinski's rules, which suggests it has a higher likelihood of good oral bioavailability. The thiazole (B1198619) and piperazine (B1678402) rings are common moieties in pharmacologically active molecules known to possess drug-like properties. mdpi.com The quantitative estimate of drug-likeness (QED), another metric that scores a compound from 0 to 1 based on its physicochemical properties, can also be computationally determined to further quantify its potential. taylorandfrancis.com

Prediction of Properties influencing Pharmacokinetic Behavior (e.g., solubility, stability)

Beyond initial drug-likeness, computational models are employed to predict specific pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). elsevierpure.com Poor aqueous solubility is a major obstacle in drug development, as it is a prerequisite for absorption and achieving therapeutic concentrations in the blood. nih.gov

Computational methods for predicting solubility range from quantitative structure-property relationship (QSPR) models to more complex molecular dynamics simulations. nih.govdiva-portal.org QSPR models establish a mathematical relationship between a compound's structural features (descriptors) and its solubility. researchgate.net These models have become increasingly sophisticated, aiming to predict solubility not just in pure water but also in biorelevant media that mimic human intestinal fluids. nih.gov For a compound like this compound, descriptors related to its non-polar surface area, electron distribution, and flexibility would be key inputs for such models. diva-portal.org

Similarly, metabolic stability is a critical parameter. The presence of the piperazine ring, while often beneficial for solubility and target binding, can sometimes be a site of metabolic breakdown by liver enzymes. mdpi.com Computational models can predict potential sites of metabolism on a molecule, allowing medicinal chemists to make structural modifications to enhance stability. In silico ADMET assessment for novel hybrid molecules, such as those containing piperazine and triazole motifs, has shown that compounds can be designed to have acceptable pharmacokinetic profiles. nih.gov

| ADMET Parameter | Predicted Outcome | Rationale/Basis |

|---|---|---|

| Aqueous Solubility | Likely Favorable | Low molecular weight, presence of polar piperazine and thiazole groups. mdpi.commdpi.com |

| Intestinal Absorption | Likely High | Compliance with Lipinski's Rule of Five. taylorandfrancis.com |

| Blood-Brain Barrier (BBB) Permeability | Variable/Potentially Low | Depends on specific modifications; some thiazole-piperazine derivatives are designed to cross the BBB. nih.govresearchgate.net |

| Metabolic Stability | Moderate | Piperazine ring can be susceptible to metabolism. mdpi.com |

| Toxicity | Requires Evaluation | In silico models can flag potential toxicophores, but experimental validation is essential. |

Machine Learning Approaches in Drug Discovery

Machine learning (ML) has emerged as a transformative technology in drug discovery, capable of analyzing vast and complex datasets to identify patterns that are not obvious to human researchers. youtube.com These approaches are increasingly used to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds. elsevierpure.com

For scaffolds like thiazole, ML has been successfully applied to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For instance, researchers have developed ML models to predict the anticancer activity of thiazole derivatives by correlating their molecular descriptors with their observed biological effects. nih.gov These models, which can utilize various algorithms like multiple linear regression, support vector machines, and partial least squares, can then be used to screen large virtual libraries of related compounds to prioritize the most promising candidates for synthesis and testing. nih.govresearchgate.net

The process typically involves:

Dataset Curation: Assembling a large and diverse set of compounds with known activity (e.g., urease inhibitors containing a thiazole ring). researchgate.net

Descriptor Calculation: Computing a wide range of physicochemical and structural descriptors for each molecule.

Model Training and Validation: Using a portion of the dataset to train the ML model and another portion (the test set) to validate its predictive accuracy. nih.govresearchgate.net

Virtual Screening: Applying the validated model to screen new, untested compounds, such as this compound and its analogues, to predict their potential activity. nih.gov

This in silico screening significantly accelerates the discovery process, making it more efficient and cost-effective. youtube.com By integrating ML models that predict ADMET properties, researchers can simultaneously optimize for both potency and favorable pharmacokinetics, increasing the probability of developing a successful drug. elsevierpure.com The application of such ML-driven strategies to this compound could rapidly explore its potential against various biological targets and guide the design of next-generation analogues with improved properties.

Methodologies for Biological Evaluation Preclinical Research

In Vitro Cell-Based Assays

The initial screening of novel chemical entities often involves evaluating their effects on cancer cell proliferation and viability. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and sulforhodamine B (SRB) assays are standard methods to quantify the cytotoxic or cytostatic effects of a compound on various cancer cell lines.

For instance, a series of novel thiazole (B1198619) derivatives were synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer lines, using the MTT assay. nih.gov These studies help determine the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency. Similarly, the cytotoxic activities of certain benzothiazole-piperazine derivatives have been screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the SRB assay. researchgate.net The results from these assays, often presented in data tables, allow for a comparative analysis of the cytotoxic potential of different derivatives.

Table 1: Example of Cytotoxicity Data for Thiazole-Piperazine Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| Thiazole Derivative 4c | MCF-7 | MTT | 2.57 ± 0.16 | nih.gov |

| Thiazole Derivative 4c | HepG2 | MTT | 7.26 ± 0.44 | nih.gov |

| Benzothiazole-piperazine 1d | HUH-7 | SRB | Active (3-10 µM range) | researchgate.net |

| Benzothiazole-piperazine 1d | MCF-7 | SRB | Active (3-10 µM range) | researchgate.net |

| Benzothiazole-piperazine 1d | HCT-116 | SRB | Active (3-10 µM range) | researchgate.net |

This table is illustrative and compiles data from studies on various thiazole-piperazine derivatives to demonstrate the application of cytotoxicity assays.

To understand the mechanism behind the cytotoxic effects observed, researchers often investigate whether the compounds induce apoptosis (programmed cell death) or cause cell cycle arrest. Flow cytometry is a powerful technique used for this purpose. Cells treated with the compound of interest are stained with specific fluorescent dyes, such as Annexin V and propidium (B1200493) iodide (PI), to differentiate between viable, apoptotic, and necrotic cells.

For example, a study on benzothiazole-piperazine derivatives revealed that a highly cytotoxic compound induced apoptosis by causing cell cycle arrest at the subG1 phase, as determined by Fluorescence-Activated Cell Sorting (FACS) analysis. researchgate.netgoogleapis.com In another study, novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing a thiazole moiety were found to arrest the cell cycle at the S phase and induce both early and late apoptosis. nih.gov These findings provide crucial insights into the molecular mechanisms of action of this class of compounds.

The piperazine-thiazole scaffold has also been explored for its potential to inhibit specific enzymes involved in disease pathogenesis. Enzymatic assays are conducted to determine the inhibitory activity of a compound against a particular enzyme.

A patent for a monoacylglycerol lipase (B570770) (MAGL) inhibitor mentions the synthesis of Piperazin-1-yl(1,3-thiazol-4-yl)methanone, suggesting its potential role in modulating this enzyme, which is implicated in neurological disorders. mdpi.com The same patent also lists carbonic anhydrase II as a potential target. mdpi.com While specific inhibitory concentrations for this compound are not provided, this indicates a line of investigation for this compound class. Other studies on related thiazole derivatives have investigated their inhibitory effects on enzymes like matrix metalloproteinases (MMPs) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov

In Vivo Preclinical Animal Models for Disease States

Following promising in vitro results, lead compounds are often advanced to in vivo studies using animal models that mimic human diseases. These studies are essential for evaluating the efficacy and pharmacokinetic profile of a compound in a living organism.

The emergence of drug-resistant pathogens has spurred the search for new anti-infective agents. The piperazine-thiazole scaffold has shown potential in this area. In vitro screening of a library of piperazine-tethered thiazole compounds has identified derivatives with significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com One hit compound demonstrated an antiplasmodial EC50 of 102 nM against the Dd2 strain. mdpi.com While in vivo studies for this compound itself have not been reported, these findings highlight the potential of this chemical class for development as antimalarial agents. mdpi.comnih.gov

Models for Anticancer Studies (e.g., patient-derived xenograft (PDX) models, syngeneic mouse models)

The evaluation of novel therapeutic agents for cancer treatment relies on robust preclinical models that can accurately predict clinical outcomes. Among the most advanced in vivo models are patient-derived xenografts (PDX) and syngeneic mouse models.

Patient-derived xenograft (PDX) models are established by implanting fresh tumor tissue from a human patient into an immunodeficient mouse. nih.gov This approach allows the tumor to grow in a living organism while retaining the histological and genetic characteristics of the original patient's cancer. nih.gov PDX models have been increasingly utilized as an effective tool for preclinical studies of chemosensitivity and have shown utility in guiding personalized chemotherapy regimens. nih.gov For instance, a study on gallbladder carcinoma used a mini-PDX model to test the sensitivity of patient tumors to five common chemotherapeutic agents, revealing significant heterogeneity in drug responses among patients. nih.gov

Syngeneic mouse models involve the transplantation of tumor tissue between mice of the same inbred strain. Because these mice are genetically identical and immunocompetent, these models are invaluable for studying the interactions between the immune system and the tumor, as well as for evaluating the efficacy of immunotherapies.

While various piperazine (B1678402) derivatives and compounds containing a thiazole moiety have been investigated for their anticancer properties, specific studies utilizing PDX or syngeneic models for this compound are not detailed in the available research. nih.govnih.govnih.govresearchgate.net Research on related compounds, such as substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives and novel piperazine-based bis(thiazole) hybrids, has demonstrated cytotoxic activity against various cancer cell lines in vitro and has explored mechanisms like apoptosis induction and cell cycle arrest. nih.govnih.gov These in vitro findings provide a strong rationale for future in vivo evaluation of promising candidates like this compound in advanced models such as PDX and syngeneic systems to assess their therapeutic potential in a more clinically relevant context.

Models for Neurological Disorders (e.g., reserpinized and 6-hydroxydopamine (OHDA)-induced unilateral lesioned rats)

Preclinical research into neurological disorders such as Parkinson's disease (PD) heavily relies on animal models that replicate key aspects of the human condition. nih.gov The piperazine ring is a structural component found in several drugs used to treat CNS-related disorders. nih.gov

A widely used and robust model for PD is the 6-hydroxydopamine (6-OHDA)-induced unilateral lesioned rat or mouse model. nih.govnih.gov 6-OHDA is a neurotoxin that selectively targets and destroys catecholaminergic neurons. nih.gov When injected unilaterally (on one side of the brain) into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc), 6-OHDA causes a significant loss of dopaminergic neurons, mimicking the asymmetrical motor symptoms often seen in the early stages of Parkinson's disease. nih.govnih.govresearchgate.net This "hemiparkinsonian" state results in characteristic motor impairments, such as a rotational bias, which can be quantified to assess the extent of the lesion and the efficacy of potential neuroprotective or restorative therapies. nih.govyoutube.com The 6-OHDA model is considered a valuable tool for understanding the mechanisms underlying parkinsonian symptoms and for evaluating new therapeutic strategies. nih.govresearchgate.net

While various piperazine-containing compounds have been synthesized and evaluated for their effects on the central nervous system, including potential antidepressant activities, specific research data on the evaluation of this compound in reserpinized or 6-OHDA-induced animal models is not described in the provided literature. nih.gov

Models for Anti-inflammatory Research

The anti-inflammatory potential of new chemical entities is often assessed using established in vivo models of inflammation. A common and effective model is the carrageenan-induced paw edema test in rats. nih.govbiointerfaceresearch.com In this model, a localized inflammation is induced by injecting carrageenan into the plantar surface of a rat's hind paw, causing a measurable swelling (edema). nih.gov The ability of a test compound to reduce the volume of this edema over time is a key indicator of its anti-inflammatory activity. nih.gov

Further mechanistic insights can be gained through associated models like the carrageenan-induced pleurisy test. nih.gov This model involves injecting carrageenan into the pleural cavity, which elicits an inflammatory response characterized by fluid accumulation and the migration of immune cells. nih.gov Analysis of the pleural exudate allows researchers to quantify inflammatory parameters such as:

Cell Migration: Counting the number of polymorphonuclear cells that have infiltrated the inflammatory site. nih.gov

Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity level serves as a biochemical marker for neutrophil accumulation in inflamed tissue. nih.gov

Pro-inflammatory Cytokines: Measuring the levels of key signaling molecules like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), which are crucial mediators of the inflammatory cascade. nih.gov

A study on a related piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated a significant reduction in paw edema and, in the pleurisy test, decreased cell migration, MPO activity, and levels of TNF-α and IL-1β. nih.gov Thiazole-containing compounds have also been noted for their anti-inflammatory properties. mdpi.com These models provide a comprehensive platform for evaluating the anti-inflammatory efficacy of compounds like this compound.

Advanced Spectroscopic and Analytical Techniques for Characterization and Quantification

The structural confirmation and purity assessment of newly synthesized compounds such as this compound are critical steps in chemical research. This is achieved through a combination of advanced spectroscopic and analytical methods. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. nih.gov Both ¹H NMR and ¹³C NMR are routinely used to characterize novel piperazine and thiazole derivatives. nih.govnih.govmdpi.com

¹H NMR (Proton NMR): This technique provides detailed information about the hydrogen atoms in a molecule. The spectrum reveals the chemical environment of each proton (chemical shift), the number of neighboring protons (multiplicity or splitting pattern), and the relative number of protons of a particular type (integration). For a piperazine-thiazole structure, ¹H NMR would be used to confirm the presence and connectivity of protons on the thiazole ring, the piperazine ring, and any associated substituents. For example, in related piperazine derivatives, the methylene (B1212753) protons of the piperazine ring typically appear as multiplets or broad signals in the range of 3.4 to 3.6 ppm. mdpi.com

¹³C NMR: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing chemists to confirm the total number of carbons and identify the types of carbon atoms present (e.g., C=O, aromatic C-H, aliphatic CH2). nih.gov For this compound, ¹³C NMR would be essential to verify the presence of the carbonyl carbon (C=O) of the methanone (B1245722) linker, as well as the distinct carbons of the thiazole and piperazine rings. mdpi.com

The table below shows representative ¹H NMR chemical shifts for protons in structural motifs related to the target compound, as reported in the literature for various piperazine derivatives.

| Proton Type | Representative Chemical Shift (ppm) | Multiplicity | Reference |

| Piperazine Ring Protons | 2.96 - 3.58 | m, br s | mdpi.commdpi.com |

| Aromatic Protons | 6.92 - 7.98 | m, s | mdpi.commdpi.com |

| Methylene Bridge (e.g., -N-CH₂-C=O) | ~5.23 | s | mdpi.com |

This table is illustrative and shows data from related but distinct molecular structures. Actual values for the title compound may vary.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). researchgate.net It is a fundamental method for confirming that a chemical synthesis has produced the desired product. nih.gov

MS: Standard mass spectrometry provides the molecular ion peak, which corresponds to the molecular weight of the synthesized molecule, offering strong evidence of its identity. researchgate.net

HRMS (High-Resolution Mass Spectrometry): This advanced form of mass spectrometry measures the m/z value with extremely high accuracy (typically to four or five decimal places). nih.govmdpi.com This precision allows for the determination of the exact elemental composition and molecular formula of the compound, distinguishing it from other molecules that may have the same nominal mass. nih.govmdpi.com HRMS is considered definitive proof of a compound's chemical formula. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The technique works by measuring the absorption of infrared radiation, which causes the bonds within the molecule to vibrate at specific frequencies. Each type of bond (e.g., C=O, N-H, C-H) has a characteristic absorption frequency or wavenumber (expressed in cm⁻¹). researchgate.net

For this compound, IR spectroscopy would be crucial for identifying the prominent carbonyl (C=O) stretching vibration of the ketone group, which is a key structural feature. nih.gov The table below lists typical IR absorption ranges for functional groups relevant to the target compound, based on data from related structures. nih.govmdpi.comresearchgate.net

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |

| Amide/Ketone Carbonyl | C=O | 1630 - 1730 | nih.govmdpi.comresearchgate.net |

| Alkane C-H Stretch | C-H | 2850 - 3000 | nih.gov |

| Amine N-H Stretch | N-H | 3300 - 3500 | nih.gov |

This table provides general ranges from related compounds. The exact position of the peaks depends on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique in chemical analysis and preclinical research to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule like this compound results in the excitation of electrons from lower energy orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores.

For an organic compound such as this compound, the key chromophoric systems are the 1,3-thiazole ring and the carbonyl group of the methanone linker. The thiazole ring, being a heteroaromatic system, is expected to exhibit π → π* transitions. The carbonyl group also possesses n → π* and π → π* transitions. The conjugation between the thiazole ring and the carbonyl group can influence the wavelength of maximum absorption (λmax).

In a typical UV-Vis spectral analysis, the compound is dissolved in a suitable solvent (one that is transparent in the wavelength range of interest, such as ethanol (B145695) or methanol) and placed in a cuvette. A beam of UV-Vis light is passed through the sample, and the amount of light absorbed at each wavelength is recorded. The resulting spectrum is a plot of absorbance versus wavelength.

The expected UV-Vis spectrum for this compound would likely show absorption bands in the ultraviolet region. The high-energy π → π* transitions are anticipated to occur at shorter wavelengths, while the lower-energy n → π* transitions, if observable, would appear at longer wavelengths with lower intensity. The precise λmax values and their corresponding molar absorptivities (ε) are crucial for confirming the electronic structure and can also be used for quantitative analysis based on the Beer-Lambert law. However, specific experimental data for this compound is not publicly available at the time of this writing.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared to the theoretical percentages calculated from the compound's molecular formula. This comparison is a critical step in verifying the synthesis and purity of a newly synthesized compound like this compound.

The theoretical elemental composition of this compound (C₈H₁₁N₃OS) is as follows:

Carbon (C): 48.22%

Hydrogen (H): 5.56%

Nitrogen (N): 21.09%

Oxygen (O): 8.03%

Sulfur (S): 16.09%

While specific experimental data for this compound is not available, the following table presents representative elemental analysis data for a related series of piperazine derivatives, specifically (4-(substituted-benzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanones. researchgate.net This illustrates the typical format and precision of such data. The experimental values for Carbon (C), Hydrogen (H), and Nitrogen (N) are determined and are generally expected to be within ±0.4% of the calculated theoretical values to confirm the structure. researchgate.net

Table 1: Elemental Analysis Data for Representative Piperazine Derivatives

| Compound | Molecular Formula | Analysis | C% | H% | N% |

|---|---|---|---|---|---|

| (4-(2-Amino-5-hydroxybenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | C₂₁H₂₅N₃O₅ | Calculated | 60.71 | 6.07 | 10.11 |

| Found | 60.70 | 6.08 | 10.10 | ||

| (4-(4-Chlorobenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | C₂₁H₂₃ClN₂O₄ | Calculated | 60.22 | 5.53 | 6.69 |

| Found | 60.23 | 5.54 | 6.70 | ||

| (4-(2,6-Dichlorobenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | C₂₁H₂₂Cl₂N₂O₄ | Calculated | 55.64 | 4.89 | 6.18 |

| Found | 55.65 | 4.90 | 6.17 | ||

| (4-(2-Amino-5-bromobenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | C₂₁H₂₄BrN₃O₄ | Calculated | 52.51 | 5.04 | 8.75 |

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for Piperazin-1-yl(1,3-thiazol-4-yl)methanone Derivatives

While initial investigations have pointed towards certain biological activities, the full spectrum of targets for this compound derivatives remains largely uncharted. A key area of future research will be the systematic exploration of novel biological targets to uncover new therapeutic applications.

One of the most promising avenues is in the realm of oncology. A patent has identified this compound as a potential Poly (ADP-ribose) polymerase (PARP-1) inhibitor, a class of enzymes crucial for DNA repair in cancer cells. google.comgoogle.com This suggests that derivatives could be developed as targeted therapies for cancers with specific DNA repair deficiencies. Further research into related piperazine-based hybrids has revealed potent anticancer activity through various mechanisms, including the induction of apoptosis. For instance, novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids have demonstrated significant cytotoxicity against various cancer cell lines, including hepatoblastoma, colorectal carcinoma, and breast cancer. rsc.orgnih.govrsc.org

Beyond cancer, the piperazine-thiazole core has shown potential in neurodegenerative diseases. Thiazole-clubbed piperazine (B1678402) derivatives have been designed as multi-target agents for Alzheimer's disease, demonstrating inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-amyloid aggregation. researchgate.netnih.gov This multi-target approach is particularly valuable for complex multifactorial diseases. researchgate.net

Furthermore, the structural motif is ripe for exploration in other therapeutic areas. The parallel synthesis of piperazine-tethered thiazole (B1198619) compounds has led to the identification of potent antiplasmodial agents, active against drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. mdpi.comnih.gov Additionally, some thiazole-piperazine derivatives have shown centrally and peripherally mediated antinociceptive effects through the opioidergic system, suggesting potential for new classes of analgesics. mdpi.com The diverse biological activities reported for related structures underscore the vast potential for discovering novel targets for derivatives of this compound. researchgate.net

Rational Design of Next-Generation Analogues with Improved Profiles

The rational design of next-generation analogues of this compound will be instrumental in optimizing their therapeutic profiles. This involves a deep understanding of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

Future design strategies will likely focus on several key areas of the molecule for modification. The piperazine ring, a versatile scaffold, allows for the introduction of various substituents at the N-4 position to modulate biological activity and physicochemical properties. nih.gov For example, the introduction of different aryl groups on the piperazine moiety can significantly influence the anticancer potency of related compounds. nih.gov

The linker connecting the piperazine and thiazole moieties, in this case, a methanone (B1245722) group, can also be a target for modification to optimize the spatial arrangement of the two heterocyclic systems for ideal target interaction. By systematically altering these structural components, researchers can fine-tune the properties of the derivatives to achieve desired therapeutic effects.

Integration of Advanced Computational and Experimental Methodologies

The synergy between advanced computational and experimental methodologies will be a cornerstone of future research on this compound derivatives. In silico techniques are becoming increasingly powerful in accelerating the drug discovery process.

Computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the binding modes of these compounds with their biological targets and predict the activity of novel analogues. nih.gov Molecular docking studies have been successfully employed to understand the interaction of thiazole-piperazine derivatives with targets like topoisomerase IIα and opioid receptors. mdpi.comnih.gov

These computational predictions can then guide the synthesis of a more focused library of compounds, which can be evaluated through high-throughput experimental screening. This integrated approach of in silico design followed by experimental validation has proven effective in identifying potent lead compounds. nih.gov For example, a combined experimental and computational study on the shuttle mechanism of piperazine has provided a deeper understanding of its chemical behavior, which can inform the design of new derivatives. researchgate.net

Potential for Repurposing and Combination Therapies

The diverse biological activities associated with the piperazine-thiazole scaffold suggest a significant potential for drug repurposing and combination therapies. Derivatives of this compound initially developed for one therapeutic area may show efficacy in another, unrelated disease.

Given the implication of PARP-1 inhibition in cancer therapy, derivatives could be explored in combination with other anticancer agents. google.comgoogle.com PARP inhibitors have shown synergistic effects with chemotherapy and radiation by preventing cancer cells from repairing the DNA damage induced by these treatments. Therefore, combining a this compound-based PARP inhibitor with existing cancer therapies could represent a powerful therapeutic strategy.

Moreover, the anti-inflammatory properties observed in some related heterocyclic systems open up possibilities for their use in a wide range of inflammatory conditions. The development of these compounds for use in combination with other anti-inflammatory drugs could offer improved efficacy and a better side-effect profile.

Contribution to the Broader Field of Heterocyclic Medicinal Chemistry

Research into this compound and its derivatives will undoubtedly contribute to the broader field of heterocyclic medicinal chemistry. The synthesis and biological evaluation of novel analogues will expand the chemical space of bioactive molecules and provide new insights into the structure-activity relationships of piperazine and thiazole-containing compounds. nih.govbenthamscience.com

The development of novel synthetic routes to create libraries of these derivatives will also be of significant value to the medicinal chemistry community. mdpi.comnih.gov For example, the parallel synthesis of piperazine-tethered thiazole compounds showcases an efficient method for generating a diverse set of molecules for biological screening. mdpi.comnih.gov

Ultimately, the exploration of this chemical scaffold will not only pave the way for potential new medicines but also enrich our fundamental understanding of how these important heterocyclic systems interact with biological targets, thereby fueling future drug discovery efforts.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Piperazin-1-yl(1,3-thiazol-4-yl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves refluxing precursors like piperazine derivatives with thiazole-containing compounds in ethanol for extended periods (e.g., 40 hours). For example, piperazin-1-yl(tetrahydrofuran-2-yl)methanone reacts under reflux conditions, followed by precipitation with cold water and acidification to isolate the product . Key factors affecting yield include solvent choice, stoichiometric ratios, and reaction duration. Purification often involves filtration and drying under reduced pressure.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving piperazine-thiazole conformational flexibility .

- FT-IR : Detects carbonyl (C=O) stretches (~1625 cm⁻¹) and heterocyclic ring vibrations .

- NMR : ¹H/¹³C NMR confirms proton environments and piperazine-thiazole connectivity.

Q. What are the primary pharmacological targets or mechanisms associated with piperazine-thiazole derivatives?

- Methodological Answer : Piperazine-thiazole scaffolds are explored as enzyme inhibitors (e.g., DPP-4 for diabetes therapy). For instance, Teneligliptin (a structurally related compound) acts via DPP-4 inhibition, validated through in vivo dose-response studies (e.g., 3–30 mg/kg in rodents) and HPLC-based activity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer : Contradictions in electron density maps or thermal parameters may arise from disordered moieties (e.g., piperazine rings). Strategies include:

- Using SHELXD/SHELXE for experimental phasing to improve initial models .

- Cross-validating with spectroscopic data (e.g., NMR coupling constants) to confirm conformations.

- Applying twin refinement protocols for high-symmetry space groups.

Q. What strategies optimize reaction yields for derivatives with sterically hindered thiazole substituents?

- Methodological Answer :

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of bulky intermediates.

- Catalysis : Palladium-mediated coupling or microwave-assisted synthesis reduces side reactions .

- Post-synthetic modifications : Acylation or alkylation of the piperazine nitrogen improves stability and solubility .

Q. How do pH and temperature influence the stability of this compound in biological assays?

- Methodological Answer :

- Stability studies : Use HPLC or LC-MS to monitor degradation under physiological pH (6–8) and temperatures (25–37°C).

- Buffering agents : Phosphate or Tris buffers (50 mM) mitigate pH shifts during in vitro assays .

- Lyophilization : Enhances long-term storage stability for in vivo applications.

Q. How should researchers address discrepancies in dose-dependent pharmacological effects across studies?

- Methodological Answer : Contradictory dose-response data (e.g., efficacy at 3 mg/kg vs. 30 mg/kg) may stem from:

- Model variability : Validate across multiple species (e.g., mice vs. rats) .

- Assay sensitivity : Use orthogonal methods (e.g., ELISA for target engagement vs. Western blot for protein expression).

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |